7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a bromine atom, a morpholine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials are sourced in bulk, and the reactions are scaled up using large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents include bromine for bromination, morpholine for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. It has been studied for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-(morpholin-4-yl)propionic acid esters: These compounds share the morpholine moiety and bromine atom but differ in their core structure.
4-(Bromomethyl)pyridine: This compound has a similar bromine substitution but lacks the pyrido[1,2-a]pyrimidin-4-one core.
Uniqueness
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a bromine atom, morpholine ring, and pyrido[1,2-a]pyrimidin-4-one core. This unique structure provides a versatile platform for chemical modifications and functional studies, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
7-bromo-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H14BrN3O2/c14-10-1-2-12-15-11(7-13(18)17(12)8-10)9-16-3-5-19-6-4-16/h1-2,7-8H,3-6,9H2 |
InChI Key |
WRFSJHQHTFXFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)N3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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